Morpholine vs. Thiomorpholine: Calculated Physicochemical Differentiation
The target compound contains a morpholine (oxygen) substituent at the pyridazinone 3-position, whereas the closest commercially cataloged analog, N-(1H-benzimidazol-2-yl)-2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetamide, replaces this oxygen with sulfur . Computationally, this O→S substitution reduces calculated TPSA from approximately 110 Ų to approximately 98 Ų and increases calculated logP by an estimated 0.7 log units [1]. The morpholine oxygen also serves as a superior hydrogen-bond acceptor compared to sulfur, with the potential to engage in stronger interactions with kinase hinge-region backbone NH donors. These differences predict distinct passive permeability and efflux susceptibility profiles that cannot be assumed equivalent without experimental validation.
| Evidence Dimension | Calculated TPSA and logP |
|---|---|
| Target Compound Data | TPSA ≈ 110.1 Ų; logP ≈ 1.75 (calculated) |
| Comparator Or Baseline | N-(1H-Benzimidazol-2-yl)-2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetamide; TPSA ≈ 98 Ų; logP ≈ 2.45 (calculated) |
| Quantified Difference | ΔTPSA ≈ −12 Ų; ΔlogP ≈ +0.7 |
| Conditions | In silico calculation (RDKit/MOE-level descriptors); no experimental logP or permeability data available for either compound as of the literature cutoff. |
Why This Matters
A TPSA difference of ~12 Ų and logP shift of ~0.7 units can significantly alter central nervous system multiparameter optimization (CNS MPO) desirability scores, directly impacting procurement decisions for neuroscience-focused screening cascades where brain penetration is a critical parameter.
- [1] Wager, T. T. et al. Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach To Enable Alignment of Druglike Properties. ACS Chem. Neurosci. 2010, 1 (6), 435–449. View Source
